1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone
Overview
Description
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone is a chemical compound with the molecular formula C12H16ClN3O It is characterized by the presence of a piperidine ring substituted with a chloromethylpyrimidine group and a methoxyethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone typically involves the following steps:
Formation of the Chloromethylpyrimidine Intermediate: This step involves the chlorination of 6-methylpyrimidine using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Piperidine Substitution: The chloromethylpyrimidine intermediate is then reacted with piperidine under basic conditions to form the piperidinylpyrimidine derivative.
Methoxyethanone Addition: Finally, the piperidinylpyrimidine derivative is reacted with methoxyethanone in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or block receptor sites to prevent the binding of natural ligands.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)ethanone
- 1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)propanone
Uniqueness
1-(4-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-1-yl)-2-methoxyethanone is unique due to the presence of the methoxyethanone moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-(4-chloro-6-methylpyrimidin-2-yl)piperidin-1-yl]-2-methoxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9-7-11(14)16-13(15-9)10-3-5-17(6-4-10)12(18)8-19-2/h7,10H,3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNJUHHIPNQWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(=O)COC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201145613 | |
Record name | Ethanone, 1-[4-(4-chloro-6-methyl-2-pyrimidinyl)-1-piperidinyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316220-59-3 | |
Record name | Ethanone, 1-[4-(4-chloro-6-methyl-2-pyrimidinyl)-1-piperidinyl]-2-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1316220-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[4-(4-chloro-6-methyl-2-pyrimidinyl)-1-piperidinyl]-2-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201145613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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